molecular formula C10H9BrO5 B11057839 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde

4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B11057839
M. Wt: 289.08 g/mol
InChI Key: GTGQWINHDDDIIQ-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C10H9BrO5. It is a derivative of benzodioxole, featuring bromine and methoxy substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. For instance, a solution of 1,3-benzodioxole-5-carboxaldehyde can be subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde
  • 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde
  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

Uniqueness

4-Bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets .

Properties

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

4-bromo-6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C10H9BrO5/c1-13-7-5(3-12)6(11)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3

InChI Key

GTGQWINHDDDIIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1OC)OCO2)Br)C=O

Origin of Product

United States

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